[3,5-Bis(trifluoromethyl)phenoxy]propane
Overview
Description
[3,5-Bis(trifluoromethyl)phenoxy]propane is a useful research compound. Its molecular formula is C11H10F6O and its molecular weight is 272.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Biodegradation
- Environmental Exposure and Effects: [3,5-Bis(trifluoromethyl)phenoxy]propane, a compound related to bisphenol A (BPA), is used in various industrial applications, leading to increased human and environmental exposure. Its presence in the environment, particularly in aquatic systems, raises concerns due to its estrogenic activity and acute toxicity to aquatic organisms (Kang et al., 2006); (Kang et al., 2007).
- Mechanisms of Action and Health Impacts: The molecular mechanisms of BPA, which shares structural similarities with this compound, indicate potential adverse reproductive and developmental effects in wildlife and laboratory animals. Understanding these mechanisms is critical to assess health risks (Wetherill et al., 2007).
Industrial Applications
- Corrosion Inhibition: Compounds structurally related to this compound, such as Schiff bases derived from bisphenol A, show potential as corrosion inhibitors in acidic solutions. This demonstrates the industrial applicability of these compounds in protecting metals from corrosion (Yurt et al., 2014).
- Bioremediation: The potential for bioremediation of bisphenol A, a related compound, has been explored using laccase enzymes. This research indicates the possibilities for environmental cleanup and management of contaminants structurally similar to this compound (Chhaya & Gupte, 2013).
Analytical Techniques and Detection
- Analytical Methods for Detection: Advanced analytical methods like sol-gel immunoaffinity chromatography have been developed for detecting bisphenol A in food and urine. Such methods could be adapted for detecting this compound and related compounds in various matrices (Cichna‐Markl, 2012).
Chemical Synthesis and Modification
- Synthesis of Derivatives: Research into the synthesis of new derivatives, like bis-1,2,4-triazole, from phenoxy propane compounds illustrates the chemical versatility and potential for creating novel substances with varied applications (Bekircan & Bektaş, 2006).
Safety and Hazards
Future Directions
Trifluoromethyl group-containing compounds have been extensively studied over the past 20 years, especially in the field of drug development . The future research directions for “[3,5-Bis(trifluoromethyl)phenoxy]propane” could potentially follow a similar path, focusing on its potential applications in medicine and other fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, have been found to be potent growth inhibitors of drug-resistant bacteria .
Mode of Action
A compound with a similar structure, ((s)-3-(3,5-bis(trifluoromethyl)phenyl)-1-(2′-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1′-binaphthalen]-2-yl)-1-isopropylurea, has been reported to act as a hydrogen bonding phase-transfer catalyst capable of activating csf for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used as hydrogen donors in the extraction of aluminium (iii) and gallium (iii) with 2,4-pentanedione in heptane .
Result of Action
Compounds with similar structures have been found to inhibit the growth of drug-resistant bacteria .
Action Environment
It’s worth noting that the compound contains volatile organic compounds (voc) which will evaporate easily from all surfaces .
Properties
IUPAC Name |
1-propoxy-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-3-18-9-5-7(10(12,13)14)4-8(6-9)11(15,16)17/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXEOKVHDKGBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420977-70-3 | |
Record name | 3,5-Bis(trifluoromethyl)phenyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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